Rovamycin Rovamycin Spiramycin is a primarily bacteriostatic macrolide antimicrobial agent with activity against Gram-positive cocci and rods, Gram-negative cocci and also Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii and Cryptosporidium. Spiramycin is a 16-membered ring macrolide discovered in 1952 as a product of Streptomyces ambofaciens that has been available in oral formulations since 1955, and parenteral formulations since 1987. Resistant organisms include Enterobacteria, pseudomonads, and moulds.
Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
Brand Name: Vulcanchem
CAS No.: 8025-81-8
VCID: VC20741877
InChI: InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1
SMILES: Array
Molecular Formula: C43H74N2O14
Molecular Weight: 843.1 g/mol

Rovamycin

CAS No.: 8025-81-8

Cat. No.: VC20741877

Molecular Formula: C43H74N2O14

Molecular Weight: 843.1 g/mol

* For research use only. Not for human or veterinary use.

Rovamycin - 8025-81-8

Specification

Description Spiramycin is a primarily bacteriostatic macrolide antimicrobial agent with activity against Gram-positive cocci and rods, Gram-negative cocci and also Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii and Cryptosporidium. Spiramycin is a 16-membered ring macrolide discovered in 1952 as a product of Streptomyces ambofaciens that has been available in oral formulations since 1955, and parenteral formulations since 1987. Resistant organisms include Enterobacteria, pseudomonads, and moulds.
Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
CAS No. 8025-81-8
Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
IUPAC Name 2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Standard InChI InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1
Standard InChI Key ACTOXUHEUCPTEW-OSLILNPBSA-N
Isomeric SMILES C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C
Canonical SMILES CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Appearance White solid
Colorform Amorphous

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